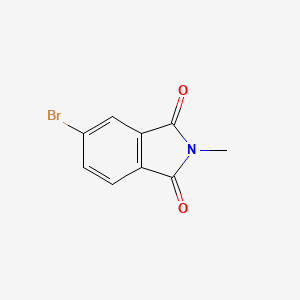
4-溴-N-甲基邻苯二甲酰亚胺
描述
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-N-methylphthalimide involves various chemical methodologies, highlighting the versatility and the breadth of synthetic approaches in this area. For example, the synthesis and molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide was described, showcasing the crystallographic studies and the semi-empirical and ab initio molecular orbital calculations, providing insights into the synthesis and structural elucidation of these compounds (Batista, Carpenter, & Srivastava, 2000).
Molecular Structure Analysis
Molecular structure analysis of 4-Bromo-N-methylphthalimide and related compounds reveals intricate details about their configuration and conformation. The nearly planar phthalimide group and its angular relationship with attached groups, as demonstrated in studies, are critical for understanding the compound's reactivity and interactions (Batista, Carpenter, & Srivastava, 2000).
Chemical Reactions and Properties
Chemical reactions and properties of 4-Bromo-N-methylphthalimide encompass a wide range of reactivities and functionalities. The compound's ability to undergo various chemical transformations is crucial for its applications in synthesis and materials science. For instance, the use of N-hydroxyphthalimide as an organophotoredox catalyst in radical cyclization reactions highlights the potential chemical reactivities of related phthalimide compounds (Yadav & Yadav, 2016).
Physical Properties Analysis
The physical properties of 4-Bromo-N-methylphthalimide, such as solubility, melting point, and crystal structure, are essential for its practical applications. These properties are influenced by the compound's molecular structure and are pivotal in determining its utility in various scientific and industrial processes.
Chemical Properties Analysis
The chemical properties of 4-Bromo-N-methylphthalimide, including its reactivity towards nucleophiles and electrophiles, its photophysical behavior, and its potential as a building block for more complex molecules, are areas of active research. Studies on the aggregation behavior and photophysical properties of related compounds provide valuable insights into the chemical characteristics of phthalimide derivatives (Majhi et al., 2014).
科学研究应用
Application 1: Fluorescent Molecules in Biological, Chemical, and Medical Fields
- Summary of the Application: 1,8-Naphthalimides (NIs), which can be synthesized from 4-Bromo-N-methylphthalimide, have been widely used as fluorescent molecules in biological, chemical, and medical fields . They show high stability and various fluorescence properties under different conditions .
- Methods of Application: Four derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction . Their photophysical properties have been investigated in various media (water, MeOH, MeCN, DMSO, EtOAc, and THF) .
- Results or Outcomes: All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents . Particularly, these molecules show the longest emission (624–629 nm) in water and the fluorescence intensity is not significantly varied in the range of pH 4–11 . These unique features will allow these derivatives to be used as excellent labeling reagents in the biological system .
Application 2: Emissive Materials in Organic Light-Emitting Diodes
- Summary of the Application: 1,8-Naphthalimide (NI) derivatives, which can be synthesized from 4-Bromo-N-methylphthalimide, have been used as emissive materials in organic light-emitting diodes (OLEDs) .
- Methods of Application: The synthesis and usage of varyingly substituted NI frameworks as luminescent host, dopant, hole-blocking, and electron-transporting materials for OLEDs .
- Results or Outcomes: These materials emit not only red, orange, green, and blue colors, but also function as white emitters . This can have an impact on reducing the energy consumption .
Application 3: Organic Light-Emitting Devices
- Summary of the Application: Organic light-emitting devices (OLEDs) have garnered significant research attention due to their immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting .
- Results or Outcomes: OLEDs demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility . They find application in digital display devices including television screens, large flat panel computer displays, surface light sources, and also in portable appliances such as personal digital assistants, mobile phones, and handheld game consoles .
Application 4: Organic Donor–Acceptor (D–A) π-Conjugated Materials
- Summary of the Application: The use of organic donor–acceptor (D–A) π-conjugated materials as active components in electronic devices has been exploited for numerous applications, including sensors, thin-film transistors, and photovoltaic cells .
- Methods of Application: The key advantage of D–A compounds relates to the ability to tailor material properties such as electronic energy levels .
- Results or Outcomes: These materials have been used in various electronic devices due to their ability to tailor material properties .
Application 5: Organic Light-Emitting Devices
- Summary of the Application: Organic light-emitting devices (OLEDs) have garnered significant research attention due to their immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting .
- Results or Outcomes: OLEDs demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility . They find application in digital display devices including television screens, large flat panel computer displays, surface light sources, and also in portable appliances such as personal digital assistants, mobile phones, and handheld game consoles .
Application 6: Organic Donor–Acceptor (D–A) π-Conjugated Materials
- Summary of the Application: The use of organic donor–acceptor (D–A) π-conjugated materials as active components in electronic devices has been exploited for numerous applications, including sensors, thin-film transistors, and photovoltaic cells .
- Methods of Application: The key advantage of D–A compounds relates to the ability to tailor material properties such as electronic energy levels .
- Results or Outcomes: These materials have been used in various electronic devices due to their ability to tailor material properties .
安全和危害
4-Bromo-N-methylphthalimide is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319) . Protective measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation persists, medical advice or attention should be sought .
属性
IUPAC Name |
5-bromo-2-methylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIQHTQYTDPHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355044 | |
| Record name | 4-Bromo-N-methylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-methylphthalimide | |
CAS RN |
90224-73-0 | |
| Record name | 4-Bromo-N-methylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N-methylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


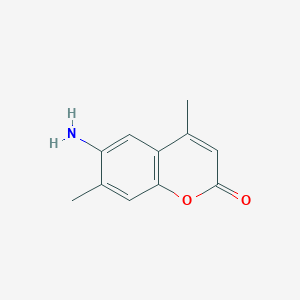
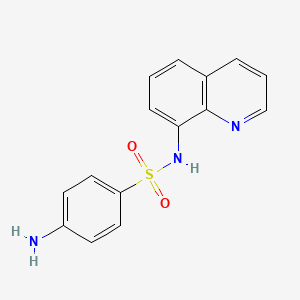
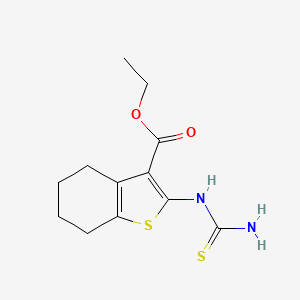
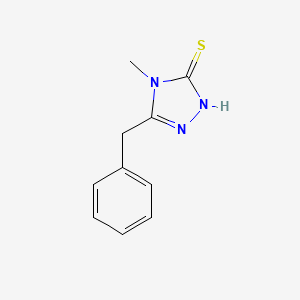
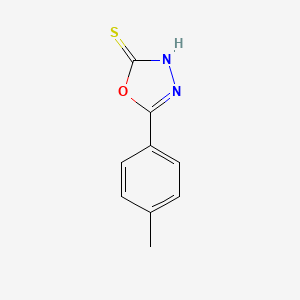
![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)
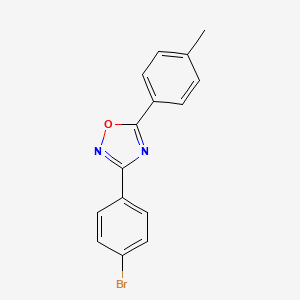
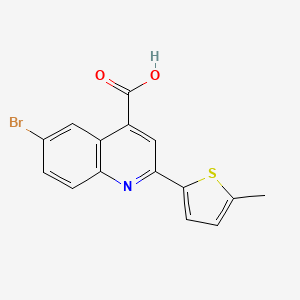
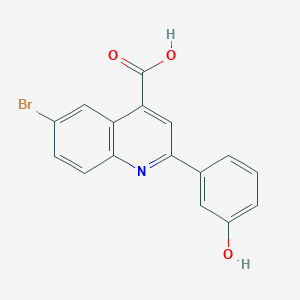
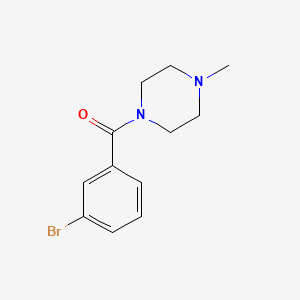
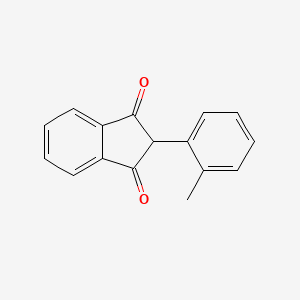
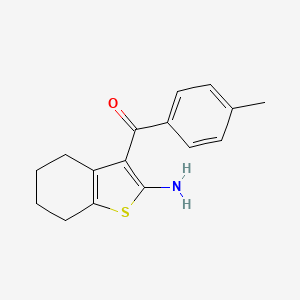
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone](/img/structure/B1269642.png)